molecular formula C13H17ClN2O B5387498 1-(3-Chloro-4-methylphenyl)-3-cyclopentylurea

1-(3-Chloro-4-methylphenyl)-3-cyclopentylurea

Cat. No.: B5387498
M. Wt: 252.74 g/mol
InChI Key: AEJLEYCCZAEZNU-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-cyclopentylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a cyclopentyl group attached to the urea moiety and a 3-chloro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylphenyl)-3-cyclopentylurea typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Chloro-4-methylphenyl isocyanate+CyclopentylamineThis compound\text{3-Chloro-4-methylphenyl isocyanate} + \text{Cyclopentylamine} \rightarrow \text{this compound} 3-Chloro-4-methylphenyl isocyanate+Cyclopentylamine→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)-3-cyclopentylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted urea compounds.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-3-cyclopentylurea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-cyclopentylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-Chloro-4-methylphenyl)-3-methyl-urea
  • 1-(3-Chloro-4-methylphenyl)-3-heptylurea
  • 1-(3-Chloro-4-methylphenyl)-3-cyclooctylurea

Uniqueness: 1-(3-Chloro-4-methylphenyl)-3-cyclopentylurea is unique due to the presence of the cyclopentyl group, which can influence its chemical properties and biological activity. The specific arrangement of functional groups in this compound may result in distinct reactivity and interactions compared to its analogs.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-9-6-7-11(8-12(9)14)16-13(17)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJLEYCCZAEZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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